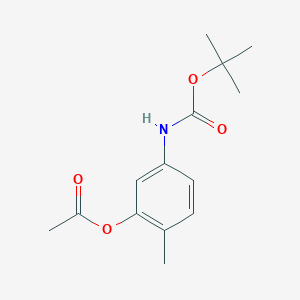

5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate” is a chemical compound. It is derived from commercially available tert-butyloxycarbonyl-protected amino acids . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis .

Synthesis Analysis

The synthesis of such compounds involves the use of amino acid ionic liquids (AAILs). Care should be taken when using AAILs for organic synthesis because of their multiple reactive groups . A series of room-temperature ionic liquids can be prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs can be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses .Scientific Research Applications

Dipeptide Synthesis

The compound is used in the synthesis of dipeptides. A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Deprotection of Amino Acids and Peptides

The compound can be used for the rapid and effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .

Organic Synthesis

The compound plays a significant role in organic synthesis. The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups .

Protection and Deprotection of Amine Functional Group

Sequential protection and deprotection of the amine functional group is a significant process in organic synthesis. The tert-butoxycarbonyl (Boc) group is widely used for this purpose .

Use in Peptide Chemistry

As is the case with using protected amino acids in peptide chemistry, the compound could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

Mechanism of Action

Target of Action

The primary target of 5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate is the amino group in organic compounds . The compound is used as a protecting group in organic synthesis . The tert-butoxycarbonyl (Boc) group can be added to amines under aqueous conditions .

Mode of Action

The compound interacts with its targets through a process known as Boc protection . This involves the addition of the Boc group to amines, effectively protecting these amines during subsequent chemical reactions . The Boc group can be removed later under specific conditions, such as high temperatures .

Biochemical Pathways

The compound plays a significant role in the synthesis of amino acids and peptides . The Boc group protects the amino group during these synthesis processes, preventing unwanted reactions with other reactive groups . After the synthesis is complete, the Boc group can be removed, allowing the amino group to participate in further reactions .

Result of Action

The primary result of the compound’s action is the protection of the amino group during organic synthesis . This allows for more selective and controlled reactions, improving the efficiency and yield of the synthesis process . After the Boc group is removed, the amino group is free to participate in further reactions .

Action Environment

The action of 5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate can be influenced by various environmental factors. For example, the temperature can affect the rate at which the Boc group is added or removed . Additionally, the pH of the environment can impact the compound’s stability and reactivity . The compound’s action can also be influenced by the presence of other substances, such as solvents or catalysts .

properties

IUPAC Name |

[2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9-6-7-11(8-12(9)18-10(2)16)15-13(17)19-14(3,4)5/h6-8H,1-5H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSGVQMMKBJPNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((tert-Butoxycarbonyl)amino)-2-methylphenyl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1Z,3Z)-1,3-Bis[[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 95%](/img/structure/B6302642.png)

![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2-methylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302657.png)

![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide; 95%](/img/structure/B6302715.png)

![1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride](/img/structure/B6302720.png)

![t-Butyl N-[(2z)-2-(3,4-diethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302730.png)

![t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302737.png)

![t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-methoxy-3-(methylsulfanyl)phenyl]ethyl]carbamate](/img/structure/B6302745.png)